Andersonin-W1
Description
Significance of Natural Product Research in Discovery Science
The investigation of natural products, compounds derived from organisms such as plants, animals, and microbes, is a fundamental driver of innovation in science. iomcworld.com Historically, these natural sources have provided the foundational structures for a significant portion of all pharmaceuticals. The chemical diversity found in nature is unparalleled by synthetic libraries, offering novel scaffolds and mechanisms of action. zoores.ac.cn The study of these compounds, often referred to as "natural pairings," allows scientists to understand complex biological processes and identify molecules that can interact with human physiological pathways. zoores.ac.cn This exploration is not only crucial for discovering new drugs but also for uncovering new biological targets and tools to probe cellular functions, thereby expanding our fundamental understanding of life sciences. iomcworld.comzoores.ac.cn
Overview of Andersonin-W1 within its Compound Class (e.g., antimicrobial peptides)
This compound is classified as a short antimicrobial peptide (AMP). mdpi.comnih.gov AMPs are a ubiquitous class of naturally occurring molecules that serve as a primary line of defense against pathogens in a wide range of organisms. researchgate.net Beyond their direct antimicrobial effects, many AMPs, including this compound, are recognized for their immunomodulatory capabilities, meaning they can influence the host's immune response. mdpi.comnih.gov
First identified in the skin secretions of the frog Odorrana andersonii, this compound is a peptide with a specific amino acid sequence and structure that dictates its biological function. nih.govnovoprolabs.com Its primary structure and other key properties are detailed in the table below.
| Property | Details |
| Name | This compound (AW1) |
| Source | Odorrana andersonii (a species of frog) novoprolabs.com |
| Compound Class | Antimicrobial Peptide (AMP) mdpi.comnih.gov |
| Amino Acid Sequence | Ala-Thr-Asn-Ile-Pro-Phe-Lys-Val-His-Phe-Arg-Cys-Lys-Ala-Ala-Phe-Cys novoprolabs.com |
| Abbreviated Sequence | ATNIPFKVHFRCKAAFC novoprolabs.com |
| Molecular Weight | 1951.35 phoenixpeptide.com |
| Disulfide Bridge | Present between the two Cysteine (Cys) residues phoenixpeptide.com |
Initial research has demonstrated that this compound exhibits activity against both bacteria and fungi. nih.govnovoprolabs.com Specifically, it has shown inhibitory effects against Escherichia coli and Candida albicans. novoprolabs.com
| Organism | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | 23 µM novoprolabs.com |
| Candida albicans | 47 µM novoprolabs.com |
Current Research Landscape and Gaps in Understanding this compound
The current research landscape for this compound has been significantly shaped by recent findings that highlight its pro-healing and immunomodulatory properties, particularly in the context of wound repair. mdpi.comnih.gov Studies have moved beyond its initial identification as an antimicrobial to explore its therapeutic effects on both acute and chronic skin wounds, such as those complicated by diabetes. mdpi.comnih.govnih.gov
A pivotal recent discovery is the elucidation of its mechanism of action in wound healing. nih.govnih.gov Research has shown that this compound directly binds to Toll-like receptor 4 (TLR4) on macrophages. mdpi.comnih.gov This interaction modulates the downstream nuclear factor-κB (NF-κB) signaling pathway. mdpi.comnih.gov By influencing this pathway, this compound can help regulate the inflammatory response, preventing the excessive and prolonged inflammation that often hinders the healing of chronic wounds. nih.govnih.gov This modulation promotes key processes in tissue repair, including re-epithelialization (the resurfacing of the wound with new skin), granulation tissue formation, and angiogenesis (the formation of new blood vessels). mdpi.comnih.gov
Despite these significant advances, there are still notable gaps in the understanding of this compound. While its role in modulating macrophage activity via TLR4 is a major step forward, the full spectrum of its interactions with other immune cells and pathways remains to be fully explored. mdpi.comresearcher.life The long-term effects and the complete scope of its immunomodulatory potential are not yet fully understood. mdpi.com Furthermore, while its efficacy has been demonstrated in preclinical models, the translation of these findings into clinical applications is a significant future challenge that will require more extensive investigation. mdpi.com The mechanisms that allow it to balance pro-inflammatory and anti-inflammatory signals to create a favorable environment for healing warrant deeper investigation. mdpi.com
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ATNIPFKVHFRCKAAFC |
Origin of Product |
United States |
Discovery, Source Organism, and Ecological Context of Andersonin W1
Methodologies for Natural Product Isolation and Identification in Research
The discovery of novel bioactive compounds like Andersonin-W1 relies on established and evolving methodologies for natural product chemistry. The process for isolating and identifying peptides from amphibian skin secretions typically involves a multi-step approach. Initially, skin secretions are collected from the source organism. mdpi.com A common and non-lethal method for this is mild electrical stimulation, which causes the amphibian to release the contents of its granular glands. mdpi.combohrium.com The collected secretions are then processed to isolate the molecules of interest. mdpi.com
Once the raw secretion is obtained, researchers employ advanced analytical techniques to identify and sequence the peptides within the complex mixture. A powerful contemporary method is the 'shotgun' cloning strategy, which allows for the characterization of novel bioactive peptides directly from the skin secretion. mdpi.com Mass spectrometry (MS) is another cornerstone technique used to characterize the sequence of peptides. acs.org Following isolation and sequencing, the peptide is often chemically synthesized to confirm its structure and to produce sufficient quantities for functional analysis. researchgate.net
| Methodology | Description | Purpose | Reference(s) |
| Secretion Collection | Mild electrical stimulation is applied to the dorsal skin to induce the release of granular gland contents. | To obtain the raw material containing the bioactive peptides without harming the animal. | mdpi.com |
| Peptide Characterization | 'Shotgun' cloning and mass spectrometry are used to determine the amino acid sequence of the peptides from the secretion. | To identify the primary structure of novel compounds. | mdpi.comacs.org |
| Chemical Synthesis | The identified peptide is created artificially in a laboratory. | To verify the structure and produce pure material for functional studies. | researchgate.net |
Biogeographical Distribution and Source Organisms of this compound (e.g., Odorrana andersonii)
This compound is a bioactive peptide obtained from the skin secretions of the frog species Odorrana andersonii. nih.gov This species, also known as the Anderson's frog or the Yunnan odorous frog, belongs to the family Ranidae. wikipedia.org Odorrana andersonii are relatively large frogs, with males reaching about 74 mm and females growing up to 97 mm in length. wikipedia.org
The species inhabits a wide geographical range across East and Southeast Asia. amphibiaweb.orgamnh.org Its habitat consists of montane streams and large rivers within evergreen forests and some agricultural areas. wikipedia.orgnih.gov The frogs are often found on rocks or low tree branches along these shaded, rocky waterways, where breeding also occurs. wikipedia.org The distribution across several countries highlights the diverse environments in which this species has adapted. wikipedia.orgamnh.org
| Region | Specific Location(s) | Reference(s) |
| China | Yunnan, Guizhou, Guangxi | wikipedia.orgamnh.org |
| India | Northeastern India | amphibiaweb.orgamnh.org |
| Myanmar | Upper Myanmar (Kachin) | amnh.org |
| Thailand | Northern Thailand | wikipedia.orgamnh.org |
| Laos | Northern Laos | wikipedia.orgamnh.org |
| Vietnam | Northern Vietnam | wikipedia.orgamnh.org |
Ecological Role and Adaptive Significance of this compound in its Source Environment
The skin of an amphibian is a critical, multifunctional organ responsible for respiration, osmoregulation, and defense. mdpi.comnih.gov To protect this exposed surface from pathogens and predators in microbe-rich environments, amphibians have evolved a sophisticated chemical defense system. eurekalert.orgresearchgate.net Their skin contains granular glands that synthesize and store a diverse array of bioactive peptides, which can be released in high concentrations under stress. bohrium.comresearchgate.net These peptides are considered a key part of the amphibian's innate immune system. bohrium.com
This compound serves as a prime example of this adaptive strategy. Research has shown that this compound possesses antimicrobial capabilities against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Bacillus pyocyaneus, and Candida albicans. nih.gov This function provides a first line of defense against potential infections.
Furthermore, this compound plays a significant role in wound healing. nih.govmdpi.com The natural habitat of Odorrana andersonii, characterized by rocks and fast-flowing streams, makes the frog susceptible to physical abrasions and skin damage. portlandpress.com The ability to heal wounds quickly is therefore essential for survival. portlandpress.com this compound has been shown to accelerate the healing process by promoting the migration and proliferation of keratinocytes (skin cells), facilitating tissue regeneration, and encouraging the formation of new blood vessels (angiogenesis). nih.govmdpi.comresearchgate.net This peptide directly binds to Toll-like receptor 4 (TLR4) on macrophages, modulating the body's inflammatory and repair processes. mdpi.comzoores.ac.cn This dual function of antimicrobial defense and rapid wound repair underscores the vital ecological role of this compound, providing a significant adaptive advantage to Odorrana andersonii in its environment. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies for Andersonin W1
High-Resolution Mass Spectrometry for Precise Molecular Weight and Sequence Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of molecular weight and the confirmation of the primary amino acid sequence of peptides and proteins. diva-portal.org For Andersonin-W1, electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, would be employed to obtain accurate mass measurements.
The analysis of this compound would involve dissolving the purified peptide in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of formic acid, to facilitate ionization. The resulting multiply charged ions are then analyzed to produce a high-resolution mass spectrum. The measured monoisotopic mass is then compared to the theoretical mass calculated from its known amino acid sequence (ATNIPFKVHFRCKAAFC). nih.gov This comparison serves as a primary confirmation of the peptide's identity and purity. Furthermore, tandem mass spectrometry (MS/MS) would be utilized to confirm the amino acid sequence. In this process, the parent ion of this compound is isolated and fragmented, and the resulting fragment ions are analyzed to provide sequence-specific information.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Amino Acid Sequence | ATNIPFKVHFRCKAAFC |
| Theoretical Monoisotopic Mass | 1943.04 Da |
| Observed Monoisotopic Mass | 1943.05 Da |
| Mass Accuracy | < 5 ppm |
| Ionization Mode | ESI-positive |
| Tandem MS Fragmentation | Collision-Induced Dissociation (CID) |
This table presents representative data that would be expected from an HRMS analysis of this compound.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignments and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformation and dynamics. nih.gov For this compound, a series of one- and two-dimensional NMR experiments would be necessary to assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances and to generate structural restraints.
Key NMR experiments would include:
Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.
Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): To obtain a fingerprint of the peptide, with each peak corresponding to a specific amino acid residue.
The analysis of these spectra would allow for the sequential assignment of all residues in the peptide chain and the identification of secondary structural elements such as α-helices and β-sheets. This information is crucial for understanding how this compound interacts with its biological targets.
Table 2: Representative ¹H NMR Chemical Shift Assignments for a Section of this compound
| Residue | HN | Hα | Hβ | Other Protons |
| Ala1 | 8.31 | 4.35 | 1.47 | |
| Thr2 | 8.15 | 4.23 | 4.10 | γ-CH₃: 1.25 |
| Asn3 | 8.52 | 4.76 | 2.85, 2.78 | δ-NH₂: 7.54, 6.89 |
| Ile4 | 8.01 | 3.98 | 1.90 | γ-CH₂: 1.45, 1.18; δ-CH₃: 0.92 |
| Pro5 | - | 4.45 | 2.30, 1.95 | γ-CH₂: 2.05, 1.80; δ-CH₂: 3.65, 3.55 |
This table contains hypothetical ¹H NMR chemical shift data for the first five amino acids of this compound, illustrating the type of data obtained from NMR analysis.
X-ray Crystallography for Absolute Configuration Determination and Three-Dimensional Structure Elucidation
X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules, including peptides. fishbase.se This technique requires the growth of well-ordered crystals of the compound of interest. While there are no public records of a crystal structure for this compound, this method would provide the most detailed picture of its atomic arrangement.
The process would involve screening various crystallization conditions (e.g., pH, temperature, precipitating agents) to obtain single crystals of this compound. Once suitable crystals are grown, they are exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the electron density distribution within the crystal, from which a detailed three-dimensional model of the peptide can be built. This would unequivocally determine the absolute configuration of each chiral center and reveal the precise folding of the peptide backbone and the orientation of its side chains.
Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Confirmation
Advanced chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the stereochemical features of chiral molecules and are particularly useful for studying the secondary structure of peptides in solution. dayawisesa.com
ECD spectroscopy in the far-UV region (190-250 nm) is commonly used to estimate the secondary structure content of peptides. The shape and magnitude of the ECD spectrum are characteristic of different secondary structures. For instance, an α-helical conformation typically shows negative bands around 222 nm and 208 nm and a positive band around 193 nm. In contrast, a β-sheet structure exhibits a negative band around 218 nm and a positive band around 195 nm. A random coil conformation is characterized by a strong negative band around 200 nm. The analysis of the ECD spectrum of this compound would provide valuable information about its conformational preferences in different solvent environments. rsc.orgresearchgate.net
Table 3: Estimated Secondary Structure Content of this compound from Circular Dichroism Spectroscopy
| Secondary Structure | Percentage |
| α-Helix | 25% |
| β-Sheet | 35% |
| Random Coil | 40% |
This table presents plausible secondary structure percentages for this compound as might be determined by deconvolution of a circular dichroism spectrum.
Biosynthesis of Andersonin W1
Elucidation of Biosynthetic Precursors and Pathways in Natural Producers
The biosynthesis of amphibian skin peptides, including likely that of Andersonin-W1, begins with the production of a precursor protein known as a prepropeptide. uol.de This precursor has a tripartite structure consisting of a signal peptide, a spacer or pro-peptide region, and the sequence of the mature bioactive peptide at the C-terminus. uol.de The signal peptide directs the precursor to the secretory pathway, after which it is cleaved. The remaining propeptide is thought to maintain the bioactive peptide in an inactive state during storage in granular glands in the frog's skin. uol.de
A common strategy to determine the structure of these precursors is through the creation and screening of cDNA libraries from the skin secretions of the amphibian. uol.dequb.ac.uk This "shotgun" molecular cloning approach has been successfully used to identify the biosynthetic precursors of other peptides from Odorrana andersonii, such as a nigrocin peptide, QUB-1973, and an antioxidant peptide, OA-VI12. bioyeargene.comqub.ac.uk For instance, the precursor for OA-VI12 was identified as a 59-residue prepropeptide. bioyeargene.com It is highly probable that this compound is also synthesized from a similar precursor protein. The general pathway for amphibian peptide biosynthesis is outlined in the table below.
| Stage | Description |
| Transcription & Translation | The gene encoding the this compound precursor is transcribed into mRNA and then translated into a prepropeptide. |
| Signal Peptide Cleavage | The N-terminal signal peptide is removed as the prepropeptide enters the endoplasmic reticulum. |
| Propeptide Cleavage | The resulting propeptide is further processed by convertase enzymes, which cleave at specific basic amino acid residues (e.g., Lys-Arg) to release the mature peptide. uol.dequb.ac.uk |
| Post-Translational Modifications | The mature peptide may undergo further modifications, such as C-terminal amidation, to enhance its stability and activity. uol.de |
| Storage | The mature this compound peptide is stored in granular glands in the frog's skin until it is released in response to stress or injury. nih.gov |
Identification and Characterization of Biosynthetic Gene Clusters and Enzymes
While the specific biosynthetic gene cluster for this compound has not been identified, studies on other amphibian antimicrobial peptides (AMPs) suggest that the genes encoding these peptides can be part of a multi-locus system, indicating the presence of gene duplication. nih.gov The genes for amphibian AMPs typically consist of exons and introns, with the exons encoding the different domains of the prepropeptide. researchgate.net
The key enzymes involved in the biosynthesis of amphibian peptides are endoproteolytic convertases, which are responsible for excising the mature peptide from the propeptide precursor. qub.ac.uk These enzymes recognize and cleave at specific pairs of basic amino acid residues, such as Lys-Arg, that flank the mature peptide sequence. uol.dequb.ac.uk Other enzymes that may be involved in the biosynthesis of amphibian peptides include those responsible for post-translational modifications, such as peptidylglycine alpha-amidating monooxygenase (PAM), which catalyzes C-terminal amidation. uol.de
Mechanistic Enzymology of Key Biosynthetic Transformations
The primary enzymatic transformation in the biosynthesis of this compound is the proteolytic cleavage of the propeptide precursor. This is a highly specific process mediated by proprotein convertases. These enzymes belong to the subtilisin-like family of serine proteases and are crucial for the activation of a wide variety of precursor proteins.
In some amphibian peptides, another key enzymatic transformation is the isomerization of L-amino acids to D-amino acids. This post-translational modification is catalyzed by an L-to-D isomerase and can be critical for the biological activity of the peptide. nih.govpnas.orgpnas.org While there is no current evidence to suggest that this compound contains D-amino acids, the presence of such enzymes in amphibian skin secretions highlights the diverse enzymatic machinery involved in the maturation of these bioactive molecules. nih.govpnas.orgpnas.org
Biotechnological Approaches for Engineered Biosynthesis and Production
Currently, the primary method for producing this compound for research and potential therapeutic applications is through chemical synthesis, specifically solid-phase peptide synthesis (SPPS). qub.ac.uk This method allows for the precise construction of the peptide sequence.
While engineered biosynthesis of this compound in microbial or other host systems has not been reported, the elucidation of its biosynthetic gene cluster and the enzymes involved could pave the way for such biotechnological approaches. Heterologous expression of the precursor gene in a suitable host, along with the necessary processing enzymes, could enable scalable and cost-effective production of this compound. This approach has been considered for other antimicrobial peptides and could be a promising avenue for the future production of this compound. researchgate.net
Chemical Synthesis and Derivatization Strategies for Andersonin W1 and Analogues
Total Synthesis Approaches and Methodological Innovations
The total synthesis of peptides like Andersonin-W1 is a complex undertaking that relies on the principles of solid-phase peptide synthesis (SPPS). nih.govnih.gov This foundational technique, developed by Merrifield, has revolutionized the chemical synthesis of peptides, enabling the creation of large quantities of bioactive molecules. nih.gov
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex molecules like this compound. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. scripps.edu For a peptide such as this compound, the primary disconnections are the amide bonds that link the amino acid residues.
The general approach for a linear peptide like this compound (sequence: ATNIPFKVHFRCKAAFC) involves a stepwise, C-terminus to N-terminus assembly on a solid support. nih.gov Key disconnections would be made at each peptide bond, envisioning the sequential addition of the appropriately protected amino acid.
A crucial strategic consideration in the synthesis of this compound is the formation of the disulfide bond between the two cysteine residues. This intramolecular cyclization is a key step that confers a specific three-dimensional structure to the peptide, which is often essential for its biological activity. nih.gov Retrosynthetically, this means the linear precursor peptide containing two protected cysteine residues is the direct precursor to the final cyclized product.
Table 1: Key Retrosynthetic Disconnections for this compound
| Target Molecule | Key Disconnection | Precursor(s) |
| Cyclized this compound | Disulfide bond | Linear this compound with protected cysteines |
| Linear this compound | Peptide bonds | Protected amino acids and resin |
Development of Stereoselective and Enantioselective Methodologies
The synthesis of peptides inherently requires stringent control of stereochemistry, as the biological activity is dependent on the specific configuration of each chiral amino acid. Stereoselective synthesis aims to preferentially form one stereoisomer over others. chemistrydocs.com In peptide synthesis, this is primarily achieved by using enantiomerically pure amino acid building blocks. ethz.ch
Enantioselective synthesis, the preferential formation of one enantiomer, is crucial. numberanalytics.com While the core peptide chain is assembled from naturally occurring L-amino acids, the introduction of non-natural amino acids or modifications can necessitate the development of specific enantioselective methods. ethz.ch Techniques such as chiral auxiliaries, chiral catalysts, and enzymatic resolutions can be employed to ensure the desired stereochemical outcome. ethz.chnumberanalytics.com For instance, the Sharpless asymmetric epoxidation is a well-known method for establishing specific stereocenters in a molecule. organic-chemistry.org
Challenges in Peptide Synthesis and Strategies for Overcoming Them (e.g., Trifluoroacetic Acid salt implications)
The synthesis of peptides, particularly those with complex sequences, is not without its challenges. mblintl.com One of the most significant hurdles is the tendency of peptide chains to aggregate during synthesis, especially for hydrophobic sequences. nih.govsigmaaldrich.com This aggregation can hinder reaction rates and lead to incomplete synthesis. sigmaaldrich.com
Strategies to Mitigate Aggregation:
Segmented Synthesis: For long peptides, breaking the sequence into smaller, more manageable fragments that are synthesized separately and then joined can be effective. mblintl.com
Modified Amino Acids: The incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation. mblintl.comsigmaaldrich.com
Microwave-Assisted Synthesis: The use of microwave energy can accelerate coupling reactions and help to disrupt intermolecular interactions that cause aggregation. mblintl.com
Chaotropic Agents: These substances can disrupt hydrogen bonds, thereby reducing aggregation. nih.gov
Optimized Solvents: The choice of solvent is critical. A "magic mixture" of DCM, DMF, and NMP (1:1:1) has proven effective for synthesizing hydrophobic peptides. nih.gov
Trifluoroacetic Acid (TFA) Salt Implications: A significant challenge in peptide synthesis arises from the use of trifluoroacetic acid (TFA) to cleave the completed peptide from the solid-phase resin. proteogenix.sciencegenscript.com While effective, this process results in the peptide being isolated as a TFA salt. genscript.com These TFA counter-ions can have unintended consequences:
Biological Activity: TFA can affect the biological and physicochemical properties of peptides. In some cellular assays, TFA has been shown to inhibit cell growth at nanomolar concentrations. genscript.com
Structural Analysis: The presence of TFA can interfere with spectroscopic analysis, such as FTIR, by producing a strong signal that overlaps with the amide I band of the peptide. genscript.com
To address these issues, methods for TFA removal or the use of alternative cleavage cocktails are being explored. genscript.comopnme.com Converting the peptide to a hydrochloride or other biologically compatible salt is often necessary before assessing its biological effects. genscript.com
Semisynthesis and Chemical Modification for Structural Diversification
Semisynthesis and chemical modification are powerful strategies for creating analogues of this compound to explore structure-activity relationships. zoores.ac.cn These approaches start with the natural or synthetically produced peptide and introduce specific chemical changes. Common modifications include:
Amino Acid Substitution: Replacing specific amino acids with natural or non-natural counterparts can probe the importance of individual residues for activity. zoores.ac.cn
Halogenation: The introduction of halogen atoms can sometimes enhance the properties of bioactive compounds. zoores.ac.cn
Cyclization: Altering the cyclic nature of the peptide, for instance, by changing the disulfide bridge to a different type of linkage, can impact conformational stability and activity. zoores.ac.cn
Combinatorial Chemistry and Library Generation Based on this compound Scaffold
Combinatorial chemistry offers a high-throughput approach to generate large libraries of this compound analogues. osdd.netchimia.ch This technique involves systematically combining a set of building blocks (in this case, amino acids) to create a vast number of different peptide sequences based on the this compound scaffold. osdd.net
The core principle is to use a common structural framework (the scaffold) and introduce diversity at specific positions. chimia.ch Software tools can aid in the design and generation of these combinatorial libraries. osdd.net This approach allows for the rapid exploration of a wide chemical space to identify analogues with improved properties. mdpi.com
Flow Chemistry and Sustainable Synthetic Methodologies Applied to Peptide Synthesis
Flow chemistry is emerging as a more sustainable and efficient alternative to traditional batch synthesis for peptides. researchgate.netchimia.chnih.gov In a flow-based system, reagents are continuously passed through a reactor, allowing for precise control over reaction conditions and minimizing side reactions. chimia.ch
Advantages of Flow Chemistry in Peptide Synthesis:
Increased Efficiency: Automated fast-flow synthesis can significantly accelerate the peptide assembly process. chimia.ch
Improved Purity and Yield: The controlled environment of a flow reactor can lead to higher purity and better yields of the final product. researchgate.net
Sustainability: Flow chemistry can reduce the consumption of hazardous solvents and reagents, contributing to a greener synthetic process. proteogenix.sciencechemrxiv.orgresearchgate.net Researchers are actively developing greener solvent systems, such as anisole/DMSO mixtures, to replace less environmentally friendly solvents like DMF. chemrxiv.orgresearchgate.net
Scalability: Flow systems can be more easily scaled up for larger-scale production compared to batch processes. researchgate.net
The integration of machine learning algorithms with flow chemistry systems offers the potential to further optimize reaction parameters and predict synthesis outcomes, paving the way for more efficient and sustainable production of peptides like this compound. numberanalytics.comchemrxiv.orgresearchgate.net
Molecular Mechanisms of Action and Cellular Biology Investigations of Andersonin W1
Identification of Molecular Targets and Binding Interactions
Scientific studies have identified Toll-like receptor 4 (TLR4) as a primary molecular target of Andersonin-W1. The characterization of this interaction has been central to understanding how the peptide exerts its biological effects.
Research has demonstrated that this compound directly binds to Toll-like receptor 4 (TLR4). mdpi.comnih.gov Specifically, the peptide interacts with the extracellular region of the TLR4 receptor on macrophages. mdpi.comnih.gov This binding is a critical initiating event for the peptide's immunomodulatory functions. The interaction was further confirmed through experiments using a TLR4-specific inhibitor, which was shown to suppress the pro-inflammatory activities of this compound, indicating that the peptide's regulatory effects on macrophage inflammation are mediated directly through TLR4. nih.gov
The interaction between this compound and its molecular target has been explored using several established methods. The mechanism of action was investigated using molecular docking, colocalization studies, and western blotting to confirm the binding and subsequent pathway activation. nih.gov Molecular docking simulations provided a model of the binding interface between this compound and TLR4, while colocalization experiments visually confirmed the association of the peptide with the receptor on the cell surface. Western blotting was then used to analyze the downstream signaling events triggered by this binding. nih.gov Specific biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been reported in the reviewed literature for the characterization of this specific peptide-receptor interaction.
Comprehensive proteomic and metabolomic profiling studies specifically for this compound have not been detailed in the available scientific literature. While such "omics" technologies are powerful tools for uncovering the broad downstream effects of bioactive compounds, research on this compound has thus far focused on specific, targeted pathways. Therefore, the global changes in protein expression and metabolite levels following cellular treatment with this compound remain an area for future investigation.
Intracellular Signaling Pathway Modulation Studies
Following its binding to TLR4, this compound modulates key intracellular signaling pathways that are pivotal in the immune response. The regulation of the NF-κB pathway and its influence on macrophage polarization are the most prominently studied downstream effects. mdpi.com
This compound has been shown to be a significant modulator of the Nuclear Factor-κB (NF-κB) signaling pathway, which is a critical downstream effector of TLR4. mdpi.comnih.gov The peptide exhibits a dual regulatory role. In the absence of a strong inflammatory stimulus, this compound can activate the NF-κB pathway in a concentration-dependent manner, promoting the expression of phosphorylated P65 and IκB, which facilitates the secretion of inflammatory factors. nih.gov Conversely, in the presence of an excessive inflammatory stimulus like lipopolysaccharide (LPS), this compound significantly inhibits the activation of the NF-κB signaling pathway. nih.gov This inhibitory action suppresses excessive inflammation, demonstrating a balancing immunomodulatory capability. mdpi.comnih.gov
Table 1: Effect of this compound on NF-κB Pathway Activation This table is a representation of findings described in the literature.
| Condition | Key Protein (Phosphorylated) | Observed Effect | Outcome |
|---|---|---|---|
| Macrophages + this compound | P-P65, P-IκB | Increased Expression | Activation of NF-κB pathway, promotion of inflammatory factor secretion. nih.gov |
| Macrophages + LPS | P-P65, P-IκB | Significantly Increased Expression | Strong activation of NF-κB pathway (excessive inflammation). nih.gov |
A crucial aspect of this compound's function is its ability to regulate macrophage polarization, a key process in modulating the immune response during tissue repair. mdpi.comnih.gov Macrophages can exist in different functional states, primarily the pro-inflammatory (M1) and the pro-reparative (M2) phenotypes. Research indicates that this compound promotes the transition of macrophages from the M1 to the M2 phenotype. mdpi.comnih.gov This shift is critical for moving from the inflammatory phase to the proliferative and remodeling phases of processes like wound healing. By fostering an M2-dominant environment, the peptide helps to resolve inflammation and promote tissue regeneration. mdpi.com
Table 2: Influence of this compound on Macrophage Phenotypes This table summarizes the general roles of macrophage phenotypes modulated by the compound.
| Macrophage Phenotype | Primary Role | Associated Markers | Effect of this compound |
|---|---|---|---|
| M1 | Pro-inflammatory | iNOS, TNF-α, IL-1β, IL-6 | Activity is suppressed in the presence of excessive inflammation. mdpi.comnih.gov |
Effects on Key Cellular Processes in In Vitro Models (e.g., proliferation, migration, apoptosis, differentiation)
In vitro studies have elucidated the multifaceted effects of this compound (AW1) on several key cellular processes, particularly those integral to wound healing and immune response. The primary focus of existing research has been on its influence on keratinocytes, macrophages, and endothelial cells.
Research has demonstrated that this compound, at nanomolar (nM) concentrations, significantly promotes the proliferation and migration of keratinocytes. scispace.comwikipedia.org This is a critical aspect of re-epithelialization, the process of restoring the skin's outer layer during wound repair. In addition to its effects on skin cells, AW1 has been shown to stimulate the proliferation of macrophages, which are key immune cells involved in all phases of wound healing. scispace.comwikipedia.org
The pro-angiogenic potential of this compound has also been observed through its ability to promote the tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). scispace.comwikipedia.org This process is a crucial in vitro indicator of angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to healing tissues.
Furthermore, this compound plays a significant role in cellular differentiation , specifically in the context of macrophage polarization. It has been shown to regulate the transition of macrophages from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype. scispace.com This modulation is critical for transitioning from the inflammatory to the proliferative phase of wound healing, thereby preventing chronic inflammation and promoting tissue regeneration. scispace.com While some amphibian host-defense peptides have been noted for their ability to protect against cytokine-mediated apoptosis in pancreatic β-cells, specific data on this compound's direct anti-apoptotic effects in the context of wound healing models are not yet extensively detailed in the primary literature. phoenixpeptide.com
The table below summarizes the observed in vitro effects of this compound on various cellular processes.
| Cell Type | Cellular Process | Observed Effect of this compound | Reference |
| Keratinocytes | Proliferation | Promoted | scispace.comwikipedia.org |
| Migration | Promoted | scispace.comwikipedia.org | |
| Scratch Repair | Promoted | scispace.comwikipedia.org | |
| Macrophages | Proliferation | Promoted | scispace.comwikipedia.org |
| Polarization | Regulated (Promotes M1 to M2 transition) | scispace.com | |
| HUVECs | Tube Formation | Promoted (indicative of angiogenesis) | scispace.comwikipedia.org |
Transcriptomic, Proteomic, and Epigenetic Modifications Induced by this compound in Cellular Systems
Investigations into the molecular mechanisms of this compound have primarily focused on its interaction with specific signaling pathways, revealing key proteomic and subsequent transcriptomic modifications. Currently, there is a lack of comprehensive, large-scale transcriptomic (e.g., RNA-seq) or specific epigenetic (e.g., DNA methylation) studies for this compound in the available scientific literature. The known effects are centered on the Toll-like receptor 4 (TLR4) and the nuclear factor‐κB (NF-κB) signaling cascade. scispace.comwikipedia.org
Proteomic Modifications: The primary molecular target of this compound identified in macrophages is the Toll-like receptor 4 (TLR4). scispace.com It has been demonstrated that AW1 directly binds to the extracellular region of TLR4. This interaction initiates a downstream signaling cascade that results in significant proteomic modifications. scispace.com Specifically, AW1 modulates the phosphorylation status of key proteins within the NF-κB pathway. scispace.com In the early stages of the inflammatory response, AW1 treatment leads to an increase in the phosphorylation of the p65 subunit of NF-κB and its inhibitor, IκB. scispace.com This activation of the NF-κB pathway is crucial for initiating the inflammatory phase of wound healing. scispace.com Conversely, this compound can also inhibit the excessive activation of the NF-κB pathway induced by lipopolysaccharide (LPS), demonstrating a regulatory role in preventing overwhelming inflammation. scispace.com
Transcriptomic Modifications: The proteomic event of NF-κB activation directly leads to transcriptomic changes, as NF-κB is a transcription factor that, upon activation, translocates to the nucleus to regulate the expression of target genes. nbcc.org this compound has been shown to modulate the expression of several pro-inflammatory cytokines in a concentration-dependent manner. scispace.com In vitro assays show that it can promote the expression of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in macrophages. scispace.com This initial pro-inflammatory signaling is vital for recruiting immune cells to the site of injury. scispace.com However, AW1 also demonstrates an ability to inhibit the excessive expression of these same cytokines when stimulated by potent inflammatory agents like LPS, highlighting its immunomodulatory function. scispace.com
Epigenetic Modifications: To date, specific studies detailing epigenetic modifications, such as changes in DNA methylation or histone modifications, induced by this compound have not been reported in the reviewed scientific literature.
The table below summarizes the known molecular modifications induced by this compound in cellular systems.
| Molecular Category | Specific Target/Molecule | Modification Induced by this compound | Cellular System | Reference |
| Proteomics | Toll-like receptor 4 (TLR4) | Direct Binding | Macrophages | scispace.com |
| NF-κB (p65 subunit) | Increased Phosphorylation (Activation) | Macrophages | scispace.com | |
| IκB | Increased Phosphorylation (Activation) | Macrophages | scispace.com | |
| Inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Modulated Secretion (Promotion and inhibition of excessive production) | Macrophages | scispace.com | |
| Transcriptomics | Genes for IL-6, IL-1β, TNF-α | Inferred Upregulation (leading to increased protein expression) | Macrophages | scispace.com |
| Epigenetics | Not Applicable | No data available in reviewed literature | Not Applicable |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Andersonin W1 Analogues
Rational Design and Systematic Modification of Andersonin-W1 Structure
The rational design of this compound analogues involves a strategic and systematic approach to modify its structure to enhance desired properties while minimizing undesirable ones. nih.gov This process is guided by an understanding of the physicochemical properties that govern the activity of antimicrobial peptides (AMPs), such as amphipathicity, hydrophobicity, structural conformation, and amino acid composition. zoores.ac.cn
Key strategies employed in the rational design of peptide analogues like this compound include:
Amino Acid Substitution: This is a fundamental technique where specific amino acids in the this compound sequence are replaced with others to alter properties like net charge, hydrophobicity, and helicity. zoores.ac.cn For instance, incorporating residues like tryptophan, arginine, and lysine (B10760008) has been shown to increase the antimicrobial potency of other peptides. zoores.ac.cn Non-natural amino acids may also be introduced to enhance stability and resistance to enzymatic degradation. zoores.ac.cn
Terminal Modifications (Capping): Modifications at the N-terminus (acetylation) or C-terminus (amidation) are common strategies. zoores.ac.cn C-terminal amidation, a frequent post-translational modification in natural AMPs, is known to be important for their structural integrity and antimicrobial activity. zoores.ac.cn
Cyclization: Transforming linear peptides into cyclic structures can improve stability and resistance to proteases. zoores.ac.cn This is often achieved by introducing cysteine residues to form disulfide bridges or by using other chemical linkers. zoores.ac.cn While cyclization can enhance certain properties, it may also sometimes decrease activity by interfering with the peptide's interaction with its target. zoores.ac.cn
Halogenation: The introduction of halogen atoms, such as fluorine, into the side chains of amino acids like phenylalanine can significantly boost the antibacterial and antibiofilm activities of peptides. zoores.ac.cn
Peptidomimetics: This involves designing synthetic molecules that mimic the structure and function of peptides but have improved pharmacokinetic properties and stability. zoores.ac.cn
A template-modified technique, where an existing peptide with known activity is used as a scaffold, is a common approach in rational design. For example, the peptide PA-13 was rationally designed from α-helical cathelicidin (B612621) and aurein (B1252700) to have enhanced antimicrobial activity and reduced toxicity. nih.gov Similarly, a novel wound-healing peptide, WHP1, was designed from existing wound-healing peptides using a rational template-assisted approach. researchgate.net These examples provide a blueprint for the rational design of this compound analogues to unlock their full therapeutic potential. nih.gov
Correlating Structural Features with Specific Biological Activities in Preclinical In Vitro and In Vivo Models
The biological activity of this compound analogues is evaluated in various preclinical models to establish a clear correlation between structural modifications and their effects. These models include in vitro assays using cell lines and in vivo studies in animal models. nih.gov
This compound itself has demonstrated excellent therapeutic effects in mouse models of acute and diabetic skin wounds. mdpi.com It has been shown to modulate macrophage inflammation, which is crucial for wound healing. mdpi.com The peptide enhances re-epithelialization, granulation tissue formation, and angiogenesis. mdpi.comnih.gov
Structure-activity relationship (SAR) studies on analogues of other antimicrobial peptides have revealed key insights that can be extrapolated to this compound. For example, increasing the net positive charge of AMPs can enhance their antimicrobial activities, but exceeding a certain threshold may increase toxicity. zoores.ac.cn The α-helical conformation is often crucial for the membrane-disrupting activity of many AMPs. zoores.ac.cn
The following table illustrates potential correlations between structural modifications of this compound analogues and their expected biological activities in preclinical models, based on established principles of peptide design.
| Structural Modification | Desired Biological Outcome | Rationale/Mechanism | Preclinical Model |
| Increased cationicity (e.g., substitution with Lys or Arg) | Enhanced antimicrobial activity | Stronger electrostatic interaction with negatively charged bacterial membranes. zoores.ac.cn | In vitro bacterial culture, mouse infection models. |
| Optimized hydrophobicity (e.g., substitution with Trp or Leu) | Improved membrane disruption and antimicrobial potency | Enhanced partitioning into the lipid bilayer of microbial membranes. zoores.ac.cn | In vitro hemolysis assay, bacterial membrane permeabilization assays. |
| C-terminal amidation | Increased stability and activity | Mimics natural post-translational modification, enhances structural integrity. zoores.ac.cn | In vitro serum stability assay, in vivo wound healing models. |
| Cyclization (head-to-tail or side-chain) | Enhanced resistance to proteolysis, improved stability | Constrains the peptide into a bioactive conformation, reduces susceptibility to exopeptidases. zoores.ac.cn | In vitro protease degradation assay, pharmacokinetic studies in mice. |
| Introduction of a homodimer motif (e.g., via a Cys residue) | Enhanced pro-healing activity | Dimerization can regulate cellular pathways like signal transduction, as seen with the pro-healing peptide OA-GP11d. nih.gov | In vitro keratinocyte migration assay, in vivo wound healing models. |
| Conjugation with nanoparticles (e.g., silver nanoparticles) | Synergistic antibacterial and wound-healing activity | Combines the antimicrobial properties of the nanoparticle with the biological activity of the peptide. zoores.ac.cn | In vitro antibacterial assays, in vivo infected wound models. |
This table is generated based on established principles of antimicrobial peptide design and is intended to be illustrative of the types of SAR studies that would be conducted for this compound analogues.
Computational Approaches to SAR (e.g., 3D-QSAR, Pharmacophore Modeling, Machine Learning in peptide design)
Computational methods are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds like this compound. nih.govekb.eg These approaches allow for the prediction of biological activity and the elucidation of structure-activity relationships before committing to costly and time-consuming synthesis and testing. researchgate.net
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a mathematical relationship between the biological activity of a set of molecules and their 3D properties. mdpi.com For this compound analogues, a 3D-QSAR model would be built using a training set of analogues with known activities. nih.gov This model can then be used to predict the activity of newly designed, unsynthesized analogues, thereby prioritizing the most promising candidates. nih.gov The robustness of a 3D-QSAR model is validated both internally and externally to ensure its predictive power. nih.gov
Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific target and elicit a biological response. ekb.egmdpi.com For this compound, a pharmacophore model could be generated based on its known interaction with a target like Toll-like receptor 4 (TLR4). nih.govresearcher.life This model would then serve as a 3D query to screen virtual libraries of compounds or to guide the design of new analogues that fit the pharmacophore, thus having a higher probability of being active. mdpi.comnih.gov
Machine Learning in Peptide Design: Machine learning algorithms, such as support vector machines (SVMs), random forests, and deep neural networks, are increasingly being used to design peptides with improved performance. zoores.ac.cn These algorithms can be trained on large datasets of peptides with known properties to identify complex patterns and relationships that are not immediately obvious to human researchers. zoores.ac.cn For this compound, machine learning models could be developed to predict antimicrobial activity, immunomodulatory effects, or toxicity based on the peptide sequence and physicochemical properties. This allows for the de novo design of highly efficacious peptide candidates. zoores.ac.cn
These computational techniques are often used in a hierarchical manner. For instance, a pharmacophore model might be used for an initial virtual screening, followed by molecular docking of the hits to refine the binding poses, and finally, 3D-QSAR analysis to predict the potency of the most promising candidates. researchgate.net
Understanding Conformational Dynamics and Their Impact on Activity
For instance, the interaction of an antimicrobial peptide with a bacterial membrane is a dynamic process. The peptide may be unstructured in an aqueous environment and then adopt a more ordered conformation, such as an α-helix, upon insertion into the membrane. researcher.life This conformational change is a key step in the mechanism of membrane disruption. researcher.life
Mutations or modifications to the this compound sequence can alter its conformational dynamics. semanticscholar.org For example, substituting an amino acid might change the stability of the α-helical structure or introduce a "hinge" region that allows for greater flexibility. These changes can have a profound impact on activity. A more flexible analogue might be able to bind to a wider range of targets, potentially leading to new or enhanced activities. Conversely, a more rigid analogue might exhibit greater specificity for a particular target.
Understanding the link between conformational dynamics and activity is critical for rational peptide design. Computational techniques like molecular dynamics (MD) simulations are used to study the dynamic behavior of peptides over time. nih.gov By simulating the movements of this compound and its analogues, researchers can gain insights into how structural changes affect their flexibility and, consequently, their biological function. This knowledge allows for the design of analogues with optimized conformational properties for a desired therapeutic effect.
Preclinical Biological Evaluations and Disease Model Investigations of Andersonin W1
In Vitro Cellular Assays for Investigating Specific Biological Effects (e.g., keratinocyte proliferation, macrophage activation, endothelial cell tube formation, antioxidant activity)
Preclinical evaluation of Andersonin-W1 (AW1) has centered on its effects in cellular models relevant to wound healing. These in vitro assays provide foundational evidence for its biological activities at the cellular level.
Keratinocyte Proliferation and Migration: Keratinocytes are fundamental to re-epithelialization, the process of restoring the skin's outer layer. Studies show that this compound significantly promotes the proliferation and migration of keratinocytes. nih.gov In a cell scratch assay, which simulates a wound in a cell monolayer, treatment with this compound at a concentration of 10 nM resulted in a scratch repair rate of 98.9% after 24 hours. This was markedly higher than the 80.7% repair rate observed in the vehicle-treated control group. nih.gov
Macrophage Activation and Modulation: Macrophages are key regulators of the inflammatory phase of wound healing. This compound has been shown to promote macrophage proliferation. nih.gov Furthermore, it exhibits a dual role in modulating macrophage inflammatory responses. The peptide can stimulate the expression of pro-inflammatory factors such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner. nih.gov Concurrently, it can suppress the excessive inflammatory response induced by lipopolysaccharide (LPS), indicating its ability to regulate and balance inflammation. nih.govnih.gov This modulation is critical for transitioning the wound from the inflammatory to the proliferative phase. nih.gov
Endothelial Cell Tube Formation: Angiogenesis, the formation of new blood vessels, is crucial for supplying nutrients to the healing wound. This process is often studied in vitro using endothelial cell tube formation assays. Research indicates that this compound effectively promotes the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs), demonstrating its pro-angiogenic potential. nih.govnih.gov
Antioxidant Activity: While this compound has been evaluated for its effects on cell proliferation, migration, and inflammation, specific studies detailing its direct antioxidant activity through common assays (e.g., DPPH, ABTS) were not prominently featured in the reviewed literature.
Interactive Table: Summary of In Vitro Biological Effects of this compound
| Cell Type | Assay Type | Observed Effect | Finding Source(s) |
| Keratinocytes | Cell Scratch Assay | Promoted scratch repair, achieving 98.9% closure at 10 nM concentration after 24 hours. | nih.gov |
| Keratinocytes | Proliferation/Migration Assays | Significantly enhanced cell proliferation and migration. | nih.gov |
| Macrophages | Proliferation Assay | Promoted macrophage proliferation. | nih.gov |
| Macrophages | Cytokine Expression Assay | Modulated inflammation by promoting inflammatory factor expression and inhibiting excessive LPS-induced inflammation. | nih.govnih.gov |
| Endothelial Cells (HUVEC) | Tube Formation Assay | Promoted the formation of capillary-like tube structures. | nih.govnih.gov |
In Vivo Studies in Animal Models for Mechanistic Elucidation (e.g., wound healing models in mice, inflammatory response models)
To validate the in vitro findings, this compound has been tested in animal models, primarily focusing on wound and inflammatory response models in mice. These studies provide insight into the peptide's therapeutic effects in a complex biological system.
Wound Healing Models in Mice: this compound has demonstrated excellent pro-healing effects in various mouse models. nih.gov In models of full-thickness, deep second-degree burns, the peptide significantly accelerated wound healing in a concentration-dependent manner. nih.gov On day 14 post-injury, treatment with 1 nM of this compound resulted in a wound repair rate of 96.1%, compared to 86.8% in the vehicle group. nih.gov Similar efficacy was observed in diabetic full-thickness skin wound models, where this compound facilitated re-epithelialization, granulation tissue regeneration, and angiogenesis, leading to significantly boosted healing. nih.govnih.gov
Inflammatory Response Models: The mechanism of this compound involves the sophisticated regulation of the inflammatory process during wound healing. nih.gov Immunohistochemical staining in mouse models of deep second-degree burns showed that this compound initially promoted the expression of inflammatory cytokines like IL-6, IL-1β, and TNF-α at day 3 post-injury. nih.gov However, by day 8, the expression of these same factors was significantly decreased compared to the control group. nih.gov This suggests that this compound helps regulate the transition from the necessary initial inflammatory phase to the subsequent proliferative phase, preventing the chronic inflammation that can stall healing. nih.govmdpi.com
Interactive Table: Summary of In Vivo Findings for this compound in Mouse Models
| Animal Model Type | Key Observation | Measured Outcome | Finding Source(s) |
| Deep Second-Degree Burns | Accelerated wound closure. | 96.1% wound repair rate at day 14 (1 nM AW1) vs. 86.8% for vehicle. | nih.gov |
| Diabetic Full-Thickness Skin Wounds | Enhanced tissue regeneration. | Facilitated re-epithelialization, granulation, and angiogenesis. | nih.govnih.gov |
| Inflammatory Response (Burn Model) | Modulated inflammatory cytokine expression over time. | Initial increase (Day 3) followed by a significant decrease (Day 8) of IL-6, IL-1β, and TNF-α. | nih.gov |
Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings
The mechanism of action for this compound has been linked to specific molecular pathways, allowing for the identification of pharmacodynamic biomarkers. These biomarkers are crucial for demonstrating that the compound is engaging its target and producing a downstream biological effect in preclinical models.
The primary mechanism identified is the direct binding of this compound to Toll-like receptor 4 (TLR4) on macrophages. nih.govnih.gov This interaction triggers the downstream nuclear factor-κB (NF-κB) signaling pathway. nih.govresearchgate.net Therefore, the activation state and expression levels of key proteins in the TLR4/NF-κB axis serve as validated pharmacodynamic biomarkers.
Preclinical validation was achieved by observing that this compound treatment in macrophages regulated the phosphorylation of proteins within the NF-κB pathway. nih.gov Furthermore, the resulting modulation of NF-κB target genes, specifically the inflammatory cytokines IL-6, IL-1β, and TNF-α, confirms the engagement of this pathway. nih.gov The measurement of these cytokines in both in vitro cell culture supernatants and in vivo wound tissue provides a quantifiable and validated method to assess the pharmacodynamic effects of this compound. nih.gov This biomarker cascade confirms that this compound modulates macrophage function through the TLR4/NF-κB molecular axis to promote wound healing. nih.govresearchgate.net
Assessment of Compound Stability and Bioavailability in Ex Vivo and In Vitro Biological Media
The stability and bioavailability of peptide-based therapeutics are critical parameters for their development. For this compound, a short peptide, these properties are of significant interest. However, specific experimental data detailing the half-life, degradation rates, or bioavailability of this compound in ex vivo or in vitro biological media were not available in the reviewed scientific literature.
In general, short peptides can be susceptible to enzymatic degradation by proteases present in biological media and tissues, which can affect their stability and half-life. zoores.ac.cn Research on antimicrobial peptides (AMPs), the class to which this compound belongs, often focuses on strategies to enhance stability and bioavailability. mdpi.comresearchgate.net These strategies can include chemical modifications or the use of advanced drug delivery systems like hydrogels or nanoparticles, which protect the peptide from degradation and allow for targeted delivery. mdpi.comresearchgate.net While these concepts are broadly applicable, specific studies quantifying the stability and bioavailability of unmodified this compound are needed to fully characterize its preclinical profile.
Advanced Analytical Methodologies for Andersonin W1 Research and Quantification
Quantitative and Qualitative Detection in Complex Biological and Environmental Matrices
The ability to accurately detect and measure Andersonin-W1 in complex samples is fundamental to understanding its pharmacokinetics, mechanism of action, and environmental fate. chromatographyonline.comvelp.com Qualitative analysis confirms the presence of the peptide, while quantitative analysis determines its concentration, often in biological matrices like blood, plasma, or tissue samples. researchgate.netnih.gov
Biological Matrices: In preclinical research, several methods are employed to detect this compound and its effects in biological systems. Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique used to quantify the expression of inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, that are modulated by this compound in cell cultures and tissue samples. nih.govresearchgate.net Western blotting is another key technique used to detect specific proteins in a sample, for instance, to explore the effects of this compound on signaling pathways like the TLR4/NF-κB axis by measuring phosphorylated proteins. nih.govresearchgate.net For direct detection, methods often rely on labeled versions of the peptide. For example, Fluorescein (B123965) isothiocyanate (FITC)-labeled this compound has been used to visualize its binding to macrophage cells. nih.gov
Environmental Matrices: While specific studies on the detection of this compound in environmental samples like water or sediment are not extensively documented, established analytical methods for other organic pollutants could be adapted for this purpose. velp.comrsc.org These methods often involve a sample pretreatment step, such as solid-phase extraction (SPE), to isolate and concentrate the analyte from the complex matrix. rsc.orgunive.it Following extraction, sensitive analytical techniques would be used for detection and quantification. rsc.org The development of such methods would be crucial for monitoring the presence and persistence of this compound if it were to be used more broadly.
Table 1: Detection Methods for this compound and Related Markers in Biological Samples This table is interactive. You can sort and filter the data.
| Method | Analyte Type | Purpose | Sample Type | Reference |
|---|---|---|---|---|
| ELISA | Protein (Cytokines) | Quantitative | Cell Lysates, Tissue Homogenates | nih.gov, researchgate.net |
| Western Blot | Protein (Signaling) | Qualitative / Semi-Quantitative | Cell Lysates | nih.gov, researchgate.net |
| Immunofluorescence | Labeled Peptide | Qualitative (Localization) | Cultured Cells | nih.gov |
| Immunohistochemistry | Protein (Markers) | Qualitative / Semi-Quantitative | Tissue Sections | nih.gov, researchgate.net |
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, Gas Chromatography-Mass Spectrometry) for Metabolite Profiling and Purity Assessment
Chromatographic techniques are indispensable tools for the analysis of this compound, providing the means to assess its purity, identify its metabolites, and quantify its presence with high specificity and sensitivity. nih.govccamp.res.in
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetically produced this compound. nih.govresearchgate.net Commercial and research-grade preparations of the peptide are routinely checked via HPLC to ensure they meet high purity standards, often exceeding 95% to 97%. nih.govnovoprolabs.com This is critical as impurities, such as trifluoroacetic acid (TFA) left over from synthesis, can interfere with experimental results. novoprolabs.com
Metabolite Profiling and Quantification: For more detailed analysis, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS or HPLC-MS. mpi-bremen.denih.gov This hyphenated technique combines the separation power of chromatography with the mass-analyzing capability of mass spectrometry. mpi-bremen.de LC-MS/MS, or tandem mass spectrometry, is particularly powerful, allowing for both the quantification and structural elucidation of this compound and its metabolites in various biological samples. mdpi.commdpi.com
Table 2: Chromatographic Methods in this compound Analysis This table is interactive. You can sort and filter the data.
| Technique | Application | Key Information Provided | Reference |
|---|---|---|---|
| HPLC | Purity Assessment | Percentage purity of the synthetic peptide. | nih.gov, novoprolabs.com, researchgate.net |
| LC-MS | Identification & Quantification | Precise molecular weight for confirmation and measurement in complex mixtures. | mpi-bremen.de, mdpi.com |
| LC-MS/MS | Metabolite Profiling | Structural information on metabolites; high-sensitivity quantification. | mdpi.com, nih.gov |
Imaging Mass Spectrometry and Advanced Microscopy for Spatial Distribution Analysis in Research Models
Understanding where a compound like this compound localizes within tissues is key to deciphering its biological function. waters.com Imaging mass spectrometry and advanced microscopy techniques provide the spatial context for the peptide's activity. pathogen-ri.eubiorxiv.org
Advanced Microscopy: Advanced microscopy techniques have been pivotal in this compound research. Confocal microscopy, coupled with immunofluorescence, has been used to visualize the interaction between the peptide and its cellular target. nih.gov In one key study, FITC-labeled this compound was observed to colocalize with Toll-like receptor 4 (TLR4) on the surface of macrophage cells, providing direct evidence of their binding. nih.govresearchgate.netnih.gov This visualization of spatial distribution at the subcellular level is crucial for confirming molecular mechanisms. nih.gov
Imaging Mass Spectrometry (IMS): Imaging Mass Spectrometry (IMS) is a powerful, label-free technique that maps the distribution of hundreds of molecules directly in a thin section of tissue. pathogen-ri.euhistobiolab.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging allow researchers to visualize the precise location of a parent drug and its metabolites within the complex architecture of a tissue sample, such as a skin wound. pathogen-ri.euhistobiolab.com While specific MALDI imaging studies on this compound are not yet widely published, this technology offers the potential to track the penetration and distribution of the peptide through different skin layers and identify areas of metabolic activity, providing invaluable insights into its pharmacodynamics. biorxiv.orghistobiolab.com
Table 3: Spatial Analysis Techniques for this compound Research This table is interactive. You can sort and filter the data.
| Technique | Method | Application for this compound | Resolution | Reference |
|---|---|---|---|---|
| Advanced Microscopy | Immunofluorescence / Confocal | Visualizing binding of labeled peptide to cell surface receptors (e.g., TLR4). | Subcellular | nih.gov, researchgate.net |
| Imaging Mass Spectrometry | MALDI Imaging | Label-free mapping of the peptide and its metabolites within tissue sections. | Cellular (~5-50 µm) | pathogen-ri.eu, histobiolab.com |
Development of High-Throughput Screening (HTS) Assays for this compound and its Analogues
High-throughput screening (HTS) is a drug discovery process that uses automation and miniaturization to rapidly test thousands of chemical compounds for a specific biological activity. bmglabtech.comnih.gov The development of HTS assays is crucial for discovering novel analogues of this compound with improved therapeutic properties, such as enhanced stability, greater potency, or a better safety profile. zoores.ac.cnnih.gov
Assay Development: HTS assays for this compound and its analogues can be designed based on its known biological functions. nih.gov This includes:
Cell-Based Assays: These assays use living cells to measure a biological response. For this compound, this could involve screening for analogues that are more effective at promoting the proliferation or migration of keratinocytes (measured via scratch assays) or modulating macrophage activity. nih.govnuvisan.com
Biochemical and Biophysical Assays: These assays measure the interaction of a compound with a purified target, such as a receptor or enzyme. nih.gov Affinity Selection Mass Spectrometry (ASMS) is a biophysical HTS technique that can directly screen compound libraries to identify molecules that bind to a specific target, such as TLR4. momentum.bio This would be a powerful method to find analogues with higher binding affinity. momentum.bio
The goal of HTS is to identify "hits"—compounds that show the desired activity. bmglabtech.com These hits can then undergo further testing and optimization to become lead compounds for drug development. zoores.ac.cnresearchgate.net The combination of computational design and HTS can accelerate the discovery of new peptide therapeutics based on the this compound scaffold. mdpi.com
Table 4: Potential High-Throughput Screening Assays for this compound Analogues This table is interactive. You can sort and filter the data.
| Assay Type | Principle | Potential Readout | Purpose | Reference |
|---|---|---|---|---|
| Cell Proliferation Assay | Measures increase in cell number. | Luminescence, Fluorescence | Screen for enhanced pro-healing activity. | nih.gov, nuvisan.com |
| Cell Migration (Scratch) Assay | Measures rate of wound closure in a cell monolayer. | High-Content Imaging | Screen for enhanced wound healing potential. | nih.gov |
| Reporter Gene Assay | Measures activation of a specific signaling pathway (e.g., NF-κB). | Luminescence | Screen for modulation of TLR4 signaling. | nuvisan.com, nih.gov |
| Affinity Selection Mass Spectrometry (ASMS) | Measures direct binding of compounds to the target protein. | Mass Spectrometry | Identify analogues with higher affinity for TLR4. | momentum.bio |
Theoretical and Computational Studies of Andersonin W1
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govmdpi.combiorxiv.org For Andersonin-W1, MD simulations have been instrumental in understanding its conformational flexibility and how it interacts with its biological targets.
Recent studies have shown that this compound can directly bind to Toll-like receptor 4 (TLR4), a key protein in the immune response, to accelerate the healing of diabetic skin wounds. researchgate.netmdpi.com MD simulations help to visualize and analyze the stability of the this compound-TLR4 complex. researchgate.net These simulations track key parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg) to assess the stability of the complex over the simulation period. researchgate.netmdpi.com Analysis of intermolecular hydrogen bonds further reveals the specific interactions that maintain the stability of the ligand-protein complex. researchgate.netnih.gov
Ligand-Protein Docking Studies and Binding Affinity Predictions
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. scitechnol.comnih.govresearchgate.net This method is crucial for predicting the binding affinity and understanding the interaction between a ligand, like this compound, and its target protein. scitechnol.comnih.gov
In the case of this compound, molecular docking studies have been performed to elucidate its interaction with TLR4. researchgate.net The CDOCKER program, which is based on the CHARMM force field, has been utilized for these studies. This program allows for flexible ligands to dock with rigid receptors, providing high-precision predictions of the binding posture. researchgate.net The binding energy, calculated in kcal/mol, is a key output of these studies and indicates the strength of the interaction between the ligand and the protein. mdpi.com A lower binding energy generally corresponds to a higher binding affinity. scitechnol.com The interactions are further stabilized by hydrogen bonds and hydrophobic interactions at the protein-ligand interface. nih.govmdpi.com
| Parameter | Description | Relevance to this compound |
| Binding Energy (kcal/mol) | The amount of energy released when a ligand binds to a protein. | Predicts the strength of the this compound-TLR4 interaction. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein structures. | Assesses the stability of the this compound-TLR4 complex over time in MD simulations. |
| Hydrogen Bonds | A type of attractive intermolecular force between a hydrogen atom and an electronegative atom. | Identifies key residues involved in the binding of this compound to its target. |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. youtube.comwiley.comarxiv.org These methods, rooted in quantum mechanics, provide detailed information about molecular orbitals, electron distribution, and the energies of different molecular states. youtube.comarxiv.orgaspbs.com Such calculations can predict various properties, including ionization potentials, electron affinities, and spectroscopic characteristics. physics.sk
For a peptide like this compound, quantum chemical calculations can offer insights into its intrinsic chemical properties that govern its biological activity. While specific quantum chemical studies on this compound are not yet widely published, the application of these methods would involve calculating its molecular orbitals (HOMO and LUMO) to understand its reactivity and potential interaction sites. Furthermore, these calculations can predict spectroscopic data, which can be compared with experimental results to validate the computed structure. physics.sksoton.ac.uk Composite methods like the Gaussian-n theories (e.g., G3, G4) or Weizmann-n theories (e.g., W1, W2) can be used to achieve high accuracy in these predictions. wikipedia.orguni-muenchen.de
De Novo Design and Virtual Screening of this compound-like Peptide Scaffolds
De novo design involves the creation of novel peptide sequences with desired structures and functions. bakerlab.orgnih.govuw.edu This approach, facilitated by computational tools, allows for the exploration of a vast chemical space beyond naturally occurring peptides. bakerlab.orguw.edu this compound can serve as a scaffold or template for designing new peptides with potentially enhanced or novel therapeutic properties. researchgate.netnih.gov
The process often begins with generating a large number of peptide backbones and then using combinatorial sequence design to find sequences that stabilize these structures. nih.gov By incorporating non-canonical or D-amino acids, designers can create peptides with exceptional stability and unique shapes. bakerlab.orguw.edu Virtual screening of these newly designed this compound-like peptides can then be performed to identify candidates with high predicted binding affinity for specific targets. zoores.ac.cn This computational pre-screening significantly narrows down the number of candidates for experimental validation, making the drug discovery process more efficient. nih.gov
Cheminformatics and Bioinformatics Approaches for Peptide Activity Prediction and Landscape Analysis
Cheminformatics and bioinformatics provide the tools to manage, analyze, and model the large datasets generated in peptide research. nih.govfrontlinegenomics.com These approaches are essential for predicting the biological activity of peptides like this compound and understanding their position within the broader landscape of known peptides. arxiv.orgnih.govnih.gov
Machine learning models, a cornerstone of cheminformatics, can be trained on existing data to predict the activity of new peptides. nih.govnih.govbiorxiv.org For instance, Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of peptides with their biological activity. zoores.ac.cn These models can identify key physicochemical properties that contribute to the therapeutic effects of this compound. zoores.ac.cn
Bioinformatics databases and tools allow for the comparison of this compound with other known antimicrobial peptides (AMPs), providing insights into its potential mechanisms of action. mdpi.comzoores.ac.cnnih.gov Landscape analysis can reveal similarities and differences between this compound and other peptides, helping to classify it and predict its broader biological functions. biorxiv.org
Future Research Directions and Research Translational Perspectives Non Clinical
Exploration of Novel Biological Targets and Pathophysiological Pathways (Preclinical Focus)
Initial research has identified Toll-like receptor 4 (TLR4) as a direct binding partner for Andersonin-W1, initiating a signaling cascade through the nuclear factor-κB (NF-κB) pathway. nih.govnih.gov This interaction is pivotal to its observed effects on inflammation, re-epithelialization, granulation tissue formation, and angiogenesis in wound healing models. nih.govnih.gov
Future preclinical investigations should aim to elucidate the broader spectrum of this compound's biological interactions. A key area of exploration is its potential to modulate other pattern recognition receptors (PRRs) beyond TLR4. Given the complexity of the wound microenvironment and the interplay of various immune cells, it is plausible that this compound interacts with other TLRs or C-type lectin receptors (CLRs) to orchestrate its pro-healing effects.
Furthermore, the downstream signaling pathways warrant deeper investigation. While the activation of NF-κB is established, the influence of this compound on other interconnected pathways, such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, remains to be fully characterized. Understanding these intricate signaling networks will provide a more comprehensive picture of its mechanism of action.
The immunomodulatory properties of this compound also present a rich area for future research. Its ability to regulate macrophage polarization is a critical aspect of its therapeutic potential. nih.govnih.gov Preclinical studies could delve into its effects on other key immune cell populations within the wound, including neutrophils, dendritic cells, and lymphocytes. A thorough understanding of its influence on the broader immune landscape will be crucial for its potential translation.
Table 1: Key Research Findings on this compound's Biological Interactions
| Biological Target | Pathway | Observed Effects |
| Toll-like receptor 4 (TLR4) | Nuclear factor-κB (NF-κB) | Modulation of inflammation, promotion of re-epithelialization, granulation, and angiogenesis |
Development of Advanced Research Tools and Delivery Systems for Preclinical Investigations
To further probe the molecular interactions and cellular fate of this compound, the development of advanced research tools is imperative. While fluorescein (B123965) isothiocyanate (FITC)-labeled this compound has been utilized for localization studies, the generation of more sophisticated probes could provide deeper insights. nih.gov For instance, the synthesis of biotinylated or radiolabeled this compound derivatives would facilitate more quantitative binding assays and in vivo tracking studies. nih.gov The development of photo-affinity probes could enable the identification of novel binding partners in an unbiased manner.
A significant hurdle in the preclinical development of peptide-based therapeutics is their delivery. ku.dkmdpi.com this compound, being a peptide, is susceptible to proteolytic degradation and may have a short in vivo half-life. conceptlifesciences.com Therefore, the exploration of advanced delivery systems is crucial for enhancing its therapeutic efficacy. Encapsulation of this compound in biodegradable polymer-based nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), could protect it from degradation and provide controlled release at the target site. mdpi.com
Hydrogel-based delivery systems also hold considerable promise for topical applications in wound healing. mdpi.com These systems can maintain a moist wound environment, a critical factor for optimal healing, while providing sustained release of this compound. mdpi.com Furthermore, "smart" hydrogels that respond to changes in the wound microenvironment, such as pH or the presence of specific enzymes, could be engineered to release the peptide in a more targeted and on-demand fashion. nih.gov
Interdisciplinary Approaches Integrating Synthetic Biology, Chemical Biology, and Materials Science
The future development of this compound will benefit significantly from interdisciplinary collaborations. Synthetic biology offers powerful tools for the production and optimization of therapeutic peptides. europa.eugenscript.com The gene encoding this compound could be cloned into microbial expression systems, such as E. coli or yeast, to enable large-scale and cost-effective production. genscript.com Moreover, synthetic biology approaches can be used to generate this compound analogs with improved stability, potency, and target specificity. acs.org
Chemical biology provides a suite of tools for the precise modification and study of peptides like this compound. nih.gov The synthesis of peptide libraries based on the this compound sequence could be employed to systematically probe the structure-activity relationship and identify key residues responsible for its biological activity. creative-enzymes.com Chemical ligation techniques can be used to introduce non-canonical amino acids or other modifications to enhance its pharmacokinetic properties. nih.gov
The integration of materials science will be critical for the development of advanced delivery platforms. nih.gov The design of biocompatible and biodegradable scaffolds, films, or dressings functionalized with this compound could significantly enhance its therapeutic potential in wound healing. nih.govsemanticscholar.org For instance, electrospinning techniques could be used to create nanofibrous scaffolds that mimic the extracellular matrix and provide a supportive environment for cell growth, while also delivering this compound. nih.gov
Addressing Challenges in Natural Product-Based Preclinical Research and Development Pipeline
The path from a promising natural product to a clinically viable therapeutic is fraught with challenges. conceptlifesciences.com For this compound, a key challenge will be ensuring a consistent and scalable supply. While chemical synthesis is feasible for research purposes, it can be expensive for large-scale production. conceptlifesciences.com The synthetic biology approaches mentioned previously could offer a more sustainable and cost-effective solution. tandfonline.com
Another significant hurdle is the potential for immunogenicity. medicilon.com As a peptide derived from a non-human source, this compound could elicit an immune response in humans. Careful preclinical evaluation of its immunogenic potential will be essential. This includes in vitro assays using human immune cells and in vivo studies in appropriate animal models. medicilon.com
The stability of the peptide during storage and administration is another critical consideration. conceptlifesciences.com Formulation studies will be necessary to develop a stable and effective product. This may involve the use of stabilizing excipients or the development of lyophilized formulations. conceptlifesciences.com
Finally, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its preclinical development. medicilon.com These studies will inform the selection of the optimal route of administration and dosing regimen for future clinical trials.
Q & A
How should researchers formulate focused research questions for studying Andersonin-W1 in biological systems?
Methodological Answer: Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define scope. For example:
- Population : Specific cell lines/organisms affected by this compound.
- Intervention : Dosage ranges, administration routes, or molecular interactions.
- Comparison : Control groups (e.g., untreated cells or structurally analogous compounds).
- Outcome : Measurable endpoints (e.g., cytotoxicity, gene expression changes). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .
Q. What are key considerations for designing experiments to investigate this compound’s mechanism of action?
Methodological Answer:
- Hypothesis-driven design : Clearly link variables (e.g., concentration-response curves, time-dependent effects).
- Control groups : Include positive/negative controls to isolate compound-specific effects (e.g., solvent-only controls, known agonists/antagonists).
- Replication : Use triplicate measurements and independent biological repeats to address variability.
- Data validation : Cross-validate results with orthogonal assays (e.g., Western blotting alongside qPCR) .
Q. How can researchers resolve contradictions in reported data on this compound’s bioactivity?
Methodological Answer:
- Error analysis : Audit methodological differences (e.g., cell culture conditions, purity verification methods).
- Biological variability : Compare results across model systems (e.g., in vitro vs. in vivo models).
- Meta-analysis : Systematically aggregate data from peer-reviewed studies, applying statistical tests (e.g., heterogeneity analysis) to identify outliers .
Advanced Research Questions
Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s systemic effects?
Methodological Answer:
- Data triangulation : Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools (e.g., pathway enrichment analysis via KEGG/GO).
- Network modeling : Construct interaction networks to identify hub genes/proteins influenced by this compound.
- Validation : Confirm key findings with CRISPR-based gene knockout or siRNA silencing .
Q. How can researchers optimize synthetic protocols for this compound derivatives while ensuring reproducibility?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reaction temperature, catalyst ratios).
- Spectroscopic characterization : Employ NMR, HRMS, and X-ray crystallography to verify structural integrity.
- Batch consistency : Document purity (>95% by HPLC) and storage conditions (e.g., inert atmosphere, −80°C) to minimize degradation .
Q. What methodologies are suitable for analyzing this compound’s long-term stability under physiological conditions?
Methodological Answer:
- Accelerated stability studies : Use stress conditions (e.g., pH extremes, oxidative environments) to model degradation pathways.
- Analytical monitoring : Quantify degradation products via LC-MS/MS and compare to baseline stability profiles.
- Predictive modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .
Methodological Best Practices
Q. How should researchers address reproducibility challenges in this compound studies?
Methodological Answer:
- Protocol standardization : Publish detailed methods, including instrument calibration data and reagent lot numbers.
- Reference materials : Use certified this compound standards (e.g., NIST-traceable compounds) for cross-lab comparisons.
- Pre-registration : Document hypotheses and experimental designs in open repositories (e.g., OSF) to reduce bias .
Q. What approaches validate this compound’s target specificity in complex biological matrices?
Methodological Answer:
- Competitive binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify binding affinity.
- Genetic validation : Knock out putative targets (e.g., via CRISPR) and assess compound efficacy.
- Off-target screening : Employ high-throughput panels (e.g., kinase profiling) to identify unintended interactions .
Q. How can computational models improve the prediction of this compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR modeling : Train algorithms on structural analogs to predict absorption/distribution.
- Molecular dynamics : Simulate compound-membrane interactions to estimate bioavailability.
- In silico ADMET : Use tools like SwissADME to forecast toxicity and metabolic pathways .
Q. What systematic frameworks support literature reviews on this compound’s therapeutic potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
